N-(3-chloro-4-fluorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with chloro, fluoro, methanesulfonyl, and carboxamide groups.
Preparation Methods
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring.
Introduction of Substituents: The chloro, fluoro, methanesulfonyl, and carboxamide groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of reaction conditions to improve yield and reduce costs. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-(3-CHLORO-4-FLUOROPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed to break down the benzoxazepine ring under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-CHLORO-4-FLUOROPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative effects on cancer cells.
Comparison with Similar Compounds
N-(3-CHLORO-4-FLUOROPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound also contains the 3-chloro-4-fluorophenyl group and has been studied for its potential as a positive allosteric modulator of the metabotropic glutamate receptor 4.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has been investigated for its antibacterial activity.
Properties
Molecular Formula |
C18H18ClFN2O4S |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H18ClFN2O4S/c1-11-3-6-16-15(9-11)22(27(2,24)25)8-7-17(26-16)18(23)21-12-4-5-14(20)13(19)10-12/h3-6,9-10,17H,7-8H2,1-2H3,(H,21,23) |
InChI Key |
WEKNMXKLFZFORV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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